2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid
Description
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(7(11)3-6(4)10)9(12,13)8(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
QSNAEGMBOIUDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 2,4-Difluoro-5-methylphenyl Precursors
A crucial step is obtaining the 2,4-difluoro-5-methylphenyl moiety. This is typically prepared from 2,4-difluoro-5-methylbromobenzene via nucleophilic substitution and subsequent transformations:
- Cyanide Substitution: Treatment of 2,4-difluoro-5-methylbromobenzene with copper(I) cyanide in dimethylformamide (DMF) at 160 °C yields the corresponding aryl cyanide in about 50% yield.
- Acid Hydrolysis: The aryl cyanide undergoes acidic hydrolysis to provide 2,4-difluoro-5-methylbenzoic acid quantitatively.
This sequence is well-documented and forms a reliable route to the key aromatic acid intermediate.
Introduction of the Difluoroacetic Acid Group via Arndt–Eistert Homologation
The conversion of the benzoic acid derivative to the difluoroacetic acid derivative involves an Arndt–Eistert rearrangement:
- The 2,4-difluoro-5-methylbenzoic acid is first converted to the corresponding diazoketone by reaction with ethyl chlorocarbonate and diazomethane.
- The diazoketone then undergoes rearrangement to give the homologated methyl ester of 2-(2,4-difluoro-5-methylphenyl)-2,2-difluoroacetic acid.
- Subsequent hydrolysis under mild conditions affords the target difluoroacetic acid compound.
Alternative Routes Using N-Acyl-3,3-Difluoro-2-oxoindoles
A versatile synthetic intermediate, N-acyl-3,3-difluoro-2-oxoindoles, can be employed:
- These intermediates are obtained by reacting N-acylisatins with (diethylamino)sulfur trifluoride (DAST).
- Hydrolysis or solvolysis of these intermediates in aqueous acetone or alcohols leads to the formation of 2,2-difluoro-2-(2-acetamidophenyl)acetic acids and esters, respectively.
- This method allows for the synthesis of various difluoroacetic acid derivatives structurally related to the target compound, with yields typically above 75%.
Difluoromethylation Using Sodium Chlorodifluoroacetate
Difluoromethylation strategies using sodium chlorodifluoroacetate (SCDA) as a difluorocarbene source have been reported:
- Under basic conditions (e.g., potassium carbonate) and in polar solvents such as dimethylformamide (DMF), SCDA can introduce difluoromethyl groups onto aromatic thiols and related substrates.
- Although this method is more commonly applied to thiol substrates, its principles may be adapted for aromatic acetic acid derivatives to introduce difluoromethyl groups at specific positions.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound featuring a difluoromethyl group and a 2,4-difluorophenyl moiety. Its molecular formula is C9H6F4O2, with a molecular weight of approximately 222.14 g/mol. The presence of multiple fluorine atoms gives it unique chemical properties, such as increased lipophilicity, and potential bioactivity.
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid is mainly used in scientific research for various applications.
Chemistry It serves as a building block in synthesizing more complex fluorinated compounds. A common method involves reacting 2,4-difluorotoluene with a fluorinating agent under controlled conditions to introduce additional fluorine atoms. Industrial production may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency, potentially including steps like halogenation, cyanation, and hydrolysis.
Biology The compound is useful in studying enzyme interactions and metabolic pathways due to its unique properties. Fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased potency and selectivity. This may involve inhibiting key enzymes or modulating receptor activity, resulting in desired therapeutic effects. Preliminary studies suggest fluorinated compounds exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts, suggesting potential anti-inflammatory or anticancer properties.
Industry It is used in producing specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparison of 2-(2,4-difluoro-5-methylphenyl)-2,2-difluoroacetic acid with structurally related compounds is provided below, focusing on molecular features, acidity, synthesis, and applications.
Table 1: Key Properties of 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic Acid and Analogues
Structural and Functional Analysis
Impact of Substituents on Acidity
- Fluorine Substitution: The target compound’s difluoroacetic acid group and difluorinated phenyl ring significantly lower its pKa compared to non-fluorinated analogs (e.g., phenylacetic acid, pKa ~4.3).
- Chlorine vs. Fluorine : The chlorophenyl analog (CAS 1150164-78-5) has a lower pKa (~1.0–1.5) due to chlorine’s stronger electron-withdrawing nature compared to methyl groups .
- Cyano Groups: The 3-cyano-5-fluorophenyl derivative (CAS 898790-93-7) exhibits even greater acidity (pKa ~0.5–1.0), making it suitable for catalytic applications .
Industrial and Pharmaceutical Relevance
- Agrochemicals: Difluoroacetic acid (DFA) is a metabolite of flupyradifurone, a neonicotinoid insecticide, highlighting the role of fluorinated acids in pesticide design .
- Drug Development : Fluorinated analogs are explored for anti-inflammatory and anticancer properties, leveraging their metabolic stability and target affinity .
Biological Activity
2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. This compound is characterized by its unique structure, which includes two fluorine atoms and a methyl group on the phenyl ring. The biological activity of this compound can be attributed to its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.
- Molecular Formula : C9H8F2O2
- IUPAC Name : 2-(2,4-difluoro-5-methylphenyl)acetic acid
- CAS Number : 367955-02-0
The mechanism of action for 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid primarily involves its interactions with enzymes and receptors. The presence of fluorine enhances the compound's binding affinity due to increased electronegativity and molecular stability. This results in effective inhibition or activation of specific biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes in the citric acid cycle, similar to the mechanism observed with fluoroacetate, which disrupts energy metabolism by inhibiting aconitase .
- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial activity. The structural similarity to known anti-inflammatory agents like diclofenac raises the possibility of similar effects in reducing inflammation and combating infections .
- Toxicological Studies : Understanding the toxicological profile is crucial. Fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and metabolic pathways. Toxicity studies have shown that fluoroacetate derivatives can lead to severe metabolic disruptions in mammals .
Case Studies
Several studies have highlighted the biological implications of fluorinated compounds similar to 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid:
- Study on Fluorinated Acids : A study published in Environmental Science & Technology explored the metabolic pathways of fluoroacetate and its derivatives, indicating significant toxicity through disruption of the citric acid cycle . Although not directly studying our compound, the findings provide insights into potential biological risks associated with similar structures.
- Pharmacological Research : Research has indicated that fluorinated phenylacetic acids have anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid may also possess therapeutic potential in treating inflammatory conditions .
Comparative Analysis
To better understand the unique properties of 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid, a comparison with other similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(Fluorosulfonyl)difluoroacetic acid | Contains a sulfonyl group | Used in specialized chemical applications |
| 2-(Chloro-4-methylphenyl)-2,2-difluoroacetic acid | Contains a chlorine atom | Potential anti-inflammatory properties |
| 2,5-Difluorophenylacetic acid | Two fluorine substitutions on phenyl ring | Similar enzyme inhibition mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
